![molecular formula C13H12O4 B11874501 Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is a complex organic compound with a unique structure that includes an indeno-dioxole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-N-methyl-5H-indeno[5,6-d][1,3]dioxole-6-amine: Shares a similar indeno-dioxole ring system but differs in functional groups.
Indole derivatives: These compounds also contain a fused ring system and are known for their biological activity.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-7-9-5-12-11(16-6-17-12)4-8(9)3-10(7)13(14)15-2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
CMNKNIBSVLOMMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2=CC3=C(C=C12)OCO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
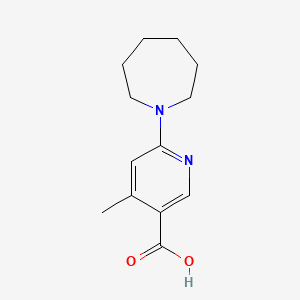

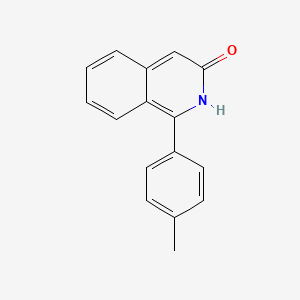
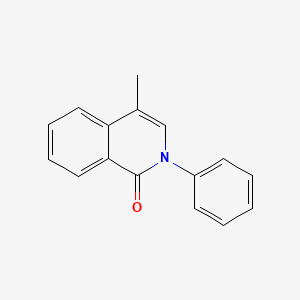
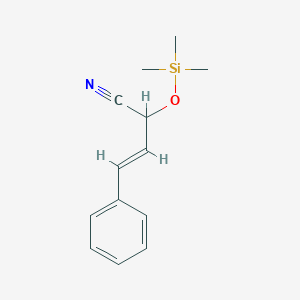

![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
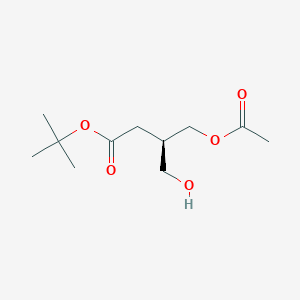
![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)
